molecular formula C20H26N6O4 B12839577 2-(5-((7-(3-(Ethyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid

2-(5-((7-(3-(Ethyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid

Cat. No.: B12839577
M. Wt: 414.5 g/mol
InChI Key: BWWZXYSRPSQEDS-UHFFFAOYSA-N
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Description

2-(5-((7-(3-(Ethyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a quinazoline moiety, a pyrazole ring, and an acetic acid group. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((7-(3-(Ethyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the quinazoline and pyrazole intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:

    Nucleophilic Substitution: This step involves the substitution of a leaving group with a nucleophile, forming the quinazoline intermediate.

    Cyclization: The formation of the pyrazole ring is achieved through cyclization reactions, often under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the quinazoline and pyrazole intermediates, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of these synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-((7-(3-(Ethyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides, amines, and alcohols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-((7-(3-(Ethyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its therapeutic potential, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-((7-(3-(Ethyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-((7-(3-(Methyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid
  • 2-(5-((7-(3-(Propyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(5-((7-(3-(Ethyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid may exhibit unique properties due to the specific arrangement of its functional groups

Properties

Molecular Formula

C20H26N6O4

Molecular Weight

414.5 g/mol

IUPAC Name

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]acetic acid

InChI

InChI=1S/C20H26N6O4/c1-2-26(7-8-27)6-3-9-30-15-4-5-16-17(12-15)21-13-22-20(16)23-18-10-14(24-25-18)11-19(28)29/h4-5,10,12-13,27H,2-3,6-9,11H2,1H3,(H,28,29)(H2,21,22,23,24,25)

InChI Key

BWWZXYSRPSQEDS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)O)CCO

Origin of Product

United States

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